molecular formula C15H9F3N2OS B3001595 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole CAS No. 1965305-03-6

2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole

Cat. No. B3001595
CAS RN: 1965305-03-6
M. Wt: 322.31
InChI Key: DYMJCJAMAHAUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole, also known as TFP or TFP-4, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. TFP is a thiazole derivative that has shown promising results in various studies related to cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer research, 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has been shown to inhibit the Akt/mTOR and MAPK/ERK pathways, which are involved in cell proliferation and survival. In inflammation research, 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. In neurological disorder research, 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has been shown to induce apoptosis, inhibit cell proliferation, and inhibit tumor growth. In inflammation research, 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has been shown to reduce the production of inflammatory cytokines and inhibit inflammation. In neurological disorder research, 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has been shown to have neuroprotective effects, improve cognitive function, and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole in lab experiments is its potential for use in medicinal chemistry research. 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has shown promising results in various studies related to cancer, inflammation, and neurological disorders, making it a potential candidate for drug development. However, one limitation of using 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole research, including its potential use in drug development for cancer, inflammation, and neurological disorders. Further studies are needed to fully understand the mechanism of action of 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole and its potential side effects. Additionally, studies are needed to investigate the potential use of 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole in combination with other compounds or therapies. Finally, research is needed to develop more efficient and cost-effective synthesis methods for 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole.

Synthesis Methods

The synthesis of 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole involves the reaction of 4-(3-pyridyl)thiazole-2-amine with 4-trifluoromethoxybenzaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has shown potential in various scientific research applications, including cancer, inflammation, and neurological disorders. In cancer research, 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorder research, 2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

4-pyridin-3-yl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2OS/c16-15(17,18)21-12-5-3-10(4-6-12)14-20-13(9-22-14)11-2-1-7-19-8-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMJCJAMAHAUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Trifluoromethoxyphenyl)-4-(3-pyridyl)thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.